molecular formula C22H14S B3048571 Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 174844-47-4

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-

Cat. No.: B3048571
CAS No.: 174844-47-4
M. Wt: 310.4 g/mol
InChI Key: UVXHUNZHXSIMHL-UHFFFAOYSA-N
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Description

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- is a complex organic compound with the molecular formula C22H14S This compound is characterized by the presence of a benzenethiol group attached to a phenylethynyl-phenyl-ethynyl structure

Scientific Research Applications

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.

    Industry: Used in the development of advanced materials and coatings.

Safety and Hazards

While specific safety and hazard information for “Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with phenylacetylene under palladium-catalyzed conditions to form 4-[(phenylethynyl)phenyl]ethynylbenzoic acid. This intermediate is then converted to the corresponding thiol derivative through reduction and subsequent thiolation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing molecular pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- is unique due to the combination of its thiol group and extended aromatic structure. This combination provides distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14S/c23-22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-11,14-17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXHUNZHXSIMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609556
Record name 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174844-47-4
Record name 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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